molecular formula C26H20Cl2N2O3S B296768 N-[1,1'-biphenyl]-2-yl-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide

Cat. No. B296768
M. Wt: 511.4 g/mol
InChI Key: UPBPEBSGUCURMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1'-biphenyl]-2-yl-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as BIS or BIS-DCCA and is known for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

BIS inhibits the activity of PKC and PLD by binding to the enzymes' active sites. PKC and PLD are both involved in the phosphorylation of proteins, which is a key step in many cellular processes. By inhibiting the activity of these enzymes, BIS prevents the phosphorylation of proteins and disrupts cellular processes.
Biochemical and Physiological Effects:
BIS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. BIS has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, BIS has been shown to have anti-inflammatory properties and has been used to treat various inflammatory conditions.

Advantages and Limitations for Lab Experiments

BIS has several advantages for lab experiments. It is a highly specific inhibitor of PKC and PLD and does not affect other enzymes. It is also stable and can be stored for long periods of time. However, BIS has some limitations. It is relatively expensive and can be difficult to obtain. Additionally, BIS has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of BIS in scientific research. One area of interest is the role of PKC and PLD in various diseases, such as cancer and inflammatory conditions. BIS could be used to investigate the therapeutic potential of targeting these enzymes in these diseases. Additionally, BIS could be used to investigate the role of PKC and PLD in other cellular processes and signaling pathways. Finally, new and more efficient methods for synthesizing BIS could be developed to make it more accessible for scientific research.

Synthesis Methods

The synthesis of BIS involves the reaction of 2-amino-N-(1,1'-biphenyl)-2-ylacetamide with 2,3-dichlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure BIS.

Scientific Research Applications

BIS has been extensively used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to be effective in inhibiting the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. BIS has also been shown to inhibit the activity of phospholipase D (PLD), an enzyme involved in the regulation of membrane trafficking and signal transduction. BIS has been used in various studies to investigate the role of PKC and PLD in cellular processes.

properties

Molecular Formula

C26H20Cl2N2O3S

Molecular Weight

511.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C26H20Cl2N2O3S/c27-22-15-9-17-24(26(22)28)30(34(32,33)20-12-5-2-6-13-20)18-25(31)29-23-16-8-7-14-21(23)19-10-3-1-4-11-19/h1-17H,18H2,(H,29,31)

InChI Key

UPBPEBSGUCURMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.